molecular formula C7H4BrClO2 B1277512 4-Bromophenyl chloroformate CAS No. 7693-44-9

4-Bromophenyl chloroformate

Cat. No.: B1277512
CAS No.: 7693-44-9
M. Wt: 235.46 g/mol
InChI Key: IKMNJYGTSSQNSE-UHFFFAOYSA-N
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Description

4-Bromophenyl chloroformate is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of phenyl chloroformate, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-Bromophenyl chloroformate is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of carbamates, carbonates, and other derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Future Directions

: 4-Bromophenyl chloroformate - Sigma-Aldrich : O’Donnell, C. J., et al. (2009). Synthesis and SAR studies of 1,4-diazabicyclo [3.2.2]nonane phenyl carbamates–subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4747-4751.

Mechanism of Action

Target of Action

4-Bromophenyl chloroformate is a chemical compound with the molecular formula ClCO2C6H4Br

Mode of Action

Chloroformates are typically used in organic synthesis as carbonylating agents . They react with nucleophiles such as amines to form carbamates, or with alcohols to form carbonates. This reactivity can lead to various changes in the target molecules, potentially altering their function or activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, the biological environment (e.g., the presence of specific target molecules) would also influence its efficacy .

Biochemical Analysis

Biochemical Properties

4-Bromophenyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of carbamates. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. For instance, it has been used in the synthesis of novel diazabicyclic analogs, which have shown promising antimicrobial and antioxidant activities . The compound’s reactivity with nucleophiles makes it a valuable tool in biochemical research, allowing for the modification of biomolecules and the study of enzyme mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with proteins can lead to changes in their activity, potentially altering cellular responses and metabolic pathways . The compound’s ability to form stable intermediates also makes it useful in studying the effects of chemical modifications on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles, leading to the formation of carbamates and other derivatives. This reactivity is primarily due to the presence of the chloroformate group, which can undergo nucleophilic substitution reactions. The compound can bind to enzymes and proteins, modifying their activity and potentially inhibiting or activating specific biochemical pathways . These interactions can result in changes in gene expression and enzyme activity, providing insights into the molecular mechanisms of various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade over time, leading to changes in its reactivity and effects on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in enzyme activity and gene expression . These temporal effects are important to consider when using the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Studies have shown that high doses of the compound can be toxic, leading to adverse effects on cellular functions and overall health . It is important to carefully control the dosage when using the compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and altering the flow of metabolites through specific pathways . These interactions can provide insights into the regulation of metabolic processes and the role of chemical modifications in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical processes

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can interact with enzymes and proteins to modify their activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl chloroformate can be synthesized through the reaction of 4-bromophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic gas, and the use of advanced equipment to ensure safety and efficiency. The reaction is typically conducted in a closed system to prevent the release of phosgene into the environment.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenol and carbon dioxide.

    Reduction: It can be reduced to 4-bromophenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.

    Hydrolysis: 4-Bromophenol and carbon dioxide.

    Reduction: 4-Bromophenol.

Comparison with Similar Compounds

    Phenyl chloroformate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.

    4-Nitrophenyl chloroformate: Contains a nitro group instead of a bromine atom, which affects its reactivity and applications.

    4-Methylphenyl chloroformate: Contains a methyl group, which influences its steric and electronic properties.

Uniqueness: 4-Bromophenyl chloroformate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis, particularly for the preparation of brominated derivatives.

Properties

IUPAC Name

(4-bromophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNJYGTSSQNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412299
Record name 4-Bromophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-44-9
Record name Carbonochloridic acid, 4-bromophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-44-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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